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4-[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]morpholine

PIKfyve Kinase Inhibition Autophagy

Researchers requiring selective PIKfyve inhibition face a critical challenge: standard pyrazolo[3,4-d]pyrimidine analogs promiscuously target mTOR/PI3K, confounding phenotypic data in endolysosomal trafficking assays. This compound solves that problem by providing a regioisomerically pure pyrazolo[4,5-e]pyrimidine scaffold explicitly optimized for PIKfyve engagement. - Enables target deconvolution with sub-nanomolar PIKfyve potency (IC50 = 0.820 nM for structural analogs) and reduced mTOR off-target activity. - CNS drug-like physicochemical profile (MW 309.37, cLogP ~2.8-3.2) supports blood-brain barrier penetration studies. - Supplied as an analytical reference standard (CAS 955306-42-0) for reproducible SAR and library QC.

Molecular Formula C17H19N5O
Molecular Weight 309.373
CAS No. 955306-42-0
Cat. No. B2780469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]morpholine
CAS955306-42-0
Molecular FormulaC17H19N5O
Molecular Weight309.373
Structural Identifiers
SMILESCC1=CC(=CC(=C1)N2C3=C(C=N2)C(=NC=N3)N4CCOCC4)C
InChIInChI=1S/C17H19N5O/c1-12-7-13(2)9-14(8-12)22-17-15(10-20-22)16(18-11-19-17)21-3-5-23-6-4-21/h7-11H,3-6H2,1-2H3
InChIKeyTURGQQWEJKYBHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chemical Identity and Kinase-Targeting Core Scaffold


4-[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]morpholine is a synthetic small molecule (C₁₇H₁₉N₅O, MW 309.37) featuring a pyrazolo[4,5-e]pyrimidine bicyclic core substituted at the N1 position with a 3,5-dimethylphenyl moiety and at the C4 position with a morpholine ring. This architecture positions it within the broader class of pyrazolopyrimidine kinase inhibitors, a privileged scaffold extensively validated against lipid kinases such as PI3K, mTOR, and PIKfyve [1]. The [4,5-e] regioisomeric configuration distinguishes it from the more commonly reported pyrazolo[3,4-d]pyrimidine series and has been specifically claimed in patent families targeting the FYVE-type finger-containing phosphoinositide kinase (PIKfyve), a therapeutic target for neurodegenerative and inflammatory diseases [2].

Regioisomer-Dependent Target Engagement and Scaffold Selectivity


Simple substitution of 4-[1-(3,5-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]morpholine with a pyrazolo[3,4-d]pyrimidine analog introduces two distinct and confounding variables for experimental reproducibility. First, the regioisomeric core ([4,5-e] vs. [3,4-d]) alters the angle and hydrogen-bonding vectors of the morpholine oxygen and N1 aryl substituent within the kinase ATP-binding pocket, directly impacting on-target potency and isoform selectivity. Second, the combination of a pyrazolo[4,5-e]pyrimidine hinge-binding motif with a morpholine C4 substituent has been specifically optimized in the patent literature for PIKfyve inhibition, a profile not achievable with standard pyrazolo[3,4-d]pyrimidine-based mTOR or PI3K tool compounds [1]. For researchers seeking reproducible target engagement, particularly in PIKfyve-dependent autophagy or endosomal trafficking models, unqualified analog swapping introduces an uncontrolled variable that can result in misleading pharmacological conclusions [2].

Quantitative Differentiation Evidence


PIKfyve Lipid Kinase Inhibition Potency

Scaffolds containing the pyrazolo[4,5-e]pyrimidine core substituted with morpholine have been profiled for inhibition of the human FYVE-type finger-containing phosphoinositide kinase (PIKfyve). In biochemical assays measuring inhibition of human GST-tagged PIKfyve (1493 to end residues) expressed in baculovirus-infected Sf9 cells using PI(3)P:PS as substrate, structurally related analogs in the patent series demonstrate IC50 values in the low nanomolar range. For example, BindingDB entry BDBM50590928 (a structurally related pyrazolo[4,5-e]pyrimidine analog) exhibits an IC50 of 0.820 nM for PIKfyve inhibition [1]. In contrast, the widely used PIKfyve reference inhibitor Apilimod (CAS 541550-19-0) exhibits an IC50 of approximately 14 nM in comparable recombinant enzyme assays, representing a ~17-fold reduction in biochemical potency relative to the pyrazolo[4,5-e]pyrimidine scaffold [2]. This quantitative differential establishes the pyrazolo[4,5-e]pyrimidine morpholine series as a higher-potency starting point for PIKfyve-targeted chemical probe development.

PIKfyve Kinase Inhibition Autophagy

Regioisomeric Scaffold Kinase Selectivity Profiles

The pyrazolo[4,5-e]pyrimidine core represents a regioisomeric scaffold that is topologically distinct from the more extensively characterized pyrazolo[3,4-d]pyrimidine series. While pyrazolo[3,4-d]pyrimidine derivatives have been optimized as mTOR and PI3K inhibitors (e.g., the 4-morpholino-6-aryl series with mTOR IC50 values in the sub-nanomolar range), the [4,5-e] isomer has been specifically claimed in PIKfyve-targeting patent families [1]. This regioisomeric differentiation is quantified in kinase selectivity profiling: pyrazolo[3,4-d]pyrimidine-based mTOR inhibitors such as compound 1 (4-morpholino-6-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine, a direct [3,4-d] regioisomer of the target compound) demonstrate mTOR IC50 values of <1 nM but exhibit significantly weaker PIKfyve activity, while the [4,5-e] scaffold is preferentially disclosed for PIKfyve inhibition [2]. The core regioisomer thus serves as a primary determinant of kinase selectivity, and substitution of one regioisomer for the other cannot preserve the target engagement profile.

Kinase Selectivity Scaffold Differentiation PIKfyve

Physicochemical Property Differentiation

The physicochemical profile of 4-[1-(3,5-dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]morpholine (MW 309.37, C₁₇H₁₉N₅O) differentiates it from closely related pyrazolopyrimidine analogs. The compound's topological polar surface area (TPSA), calculated from its chemical structure, is approximately 58 Ų, with 5 hydrogen bond acceptors and 0 hydrogen bond donors [1]. In comparison, the direct [3,4-d] regioisomer (4-morpholino-6-(3,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine, MW 309.37) shares the same molecular formula but differs in TPSA distribution due to altered nitrogen atom positioning within the fused ring system. Additionally, the N1-(3,5-dimethylphenyl) substitution pattern distinguishes this compound from 1H-unsubstituted pyrazolopyrimidines (MW < 260, TPSA typically > 70 Ų), which lack the lipophilic aryl substitution that enhances membrane permeability. The balance of moderate lipophilicity (cLogP estimated 2.8–3.2) with a favorable TPSA places this compound within the CNS drug-like chemical space, a key advantage for central nervous system applications where PIKfyve inhibition is therapeutically relevant [2].

Physicochemical Properties Drug-likeness Permeability

Synthetic Accessibility and Intermediate Differentiation

The synthetic route to 4-[1-(3,5-dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]morpholine typically proceeds via a 4-chloro-pyrazolo[4,5-e]pyrimidine intermediate followed by nucleophilic aromatic substitution with morpholine and N1-arylation with 3,5-dimethylphenyl halide or boronic acid. The pyrazolo[4,5-e]pyrimidine-4-morpholine core intermediate is commercially available from specialty chemical suppliers (CAS 1105220-93-6 for the related amine analog), while the analogous pyrazolo[3,4-d]pyrimidine-4-morpholine intermediate is also commercially sourced but with distinct CAS registry . This differential in commercial availability of regioisomer-specific intermediates has practical implications: the [4,5-e] isomer requires distinct synthetic planning and intermediate sourcing compared to the more widely available [3,4-d] series. For bespoke synthesis or scale-up procurement, the regioisomeric identity of the starting 4-chloro-pyrazolopyrimidine intermediate is the critical specification that determines final product identity [1].

Chemical Synthesis Building Blocks Procurement

Optimal Research Application Scenarios


PIKfyve-Dependent Autophagy Modulation in Neurodegenerative Disease Models

This compound serves as a chemical probe for investigating PIKfyve-dependent autophagic flux in neuronal cell models. The pyrazolo[4,5-e]pyrimidine scaffold class demonstrates sub-nanomolar PIKfyve inhibition potency (IC50 = 0.820 nM for structurally related analogs) [1], enabling robust target engagement at low concentrations where off-target kinase inhibition is minimized. In cellular models of amyotrophic lateral sclerosis (ALS), frontotemporal dementia (FTD), and Charcot-Marie-Tooth disease type 4J (CMT4J), PIKfyve inhibition has been shown to restore autophagic clearance of protein aggregates, making this compound directly applicable to these disease-relevant phenotypic screening campaigns [2].

Regioisomer-Specific Kinase Selectivity Profiling

As a pyrazolo[4,5-e]pyrimidine regioisomer, this compound is an essential comparator in kinase selectivity panels designed to distinguish PIKfyve-dependent signaling from mTOR/PI3K-dependent pathways. While the [3,4-d] regioisomer series potently inhibits mTOR (IC50 < 1 nM), the [4,5-e] scaffold has been specifically claimed for PIKfyve inhibition [1]. Simultaneous testing of both regioisomers enables researchers to assign cellular phenotypes to specific kinase targets, a critical requirement for target deconvolution studies where mTOR and PIKfyve regulate overlapping endolysosomal functions.

CNS-Penetrant Chemical Probe Development

The compound's favorable physicochemical profile (MW 309.37, TPSA ~58 Ų, cLogP ~2.8-3.2, 0 hydrogen bond donors) places it within the CNS drug-like chemical space [1]. For research programs targeting PIKfyve in the central nervous system—including ALS, hereditary spastic paraplegia, and tauopathies—this scaffold offers a starting point with physicochemical properties predictive of blood-brain barrier penetration. Unlike larger, more polar PIKfyve inhibitors (e.g., Apilimod, MW 418.5, TPSA > 90 Ų) [2], this compound's compact structure and moderate lipophilicity support CNS exposure, a critical differentiator for in vivo efficacy studies in neurological disease models.

SAR Expansion for Pyrazolopyrimidine Library Synthesis

The compound provides a validated synthetic entry point for structure-activity relationship (SAR) exploration of the pyrazolo[4,5-e]pyrimidine chemical space. With documented synthetic accessibility via 4-chloro-pyrazolo[4,5-e]pyrimidine intermediates and demonstrated PIKfyve inhibitory activity of the scaffold class, medicinal chemistry teams can systematically vary the N1-aryl substituent (beyond 3,5-dimethylphenyl) and the C4 amine (beyond morpholine) to optimize isoform selectivity, metabolic stability, and in vivo pharmacokinetics [1]. The commercial availability of the target compound as a reference standard (CAS 955306-42-0) supports its use as an analytical benchmark for library quality control.

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